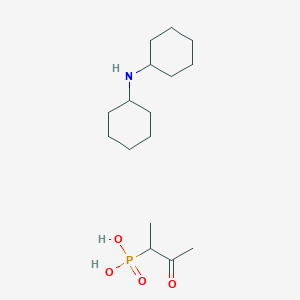
N-cyclohexylcyclohexanamine; 3-oxobutan-2-ylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexylcyclohexanamine; 3-oxobutan-2-ylphosphonic acid is a compound with the molecular formula C16H32NO4P. It is known for its unique chemical structure, which combines an amine group with a phosphonic acid group. This compound is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine; 3-oxobutan-2-ylphosphonic acid typically involves the reaction of cyclohexylamine with cyclohexanone to form N-cyclohexylcyclohexanamine. This intermediate is then reacted with 3-oxobutan-2-ylphosphonic acid under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactors, where they undergo the necessary chemical reactions under optimized conditions. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine; 3-oxobutan-2-ylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and phosphonates.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives of N-cyclohexylcyclohexanamine and 3-oxobutan-2-ylphosphonic acid, such as oxides, amines, and substituted phosphonates.
Scientific Research Applications
N-cyclohexylcyclohexanamine; 3-oxobutan-2-ylphosphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine; 3-oxobutan-2-ylphosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in chemistry, biology, or medicine.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclohexylcyclohexanamine; 3-oxobutan-2-ylphosphonic acid include:
- N-cyclohexylcyclohexanamine
- 3-oxobutan-2-ylphosphonic acid
- Cyclohexylamine derivatives
- Phosphonic acid derivatives
Uniqueness
What sets this compound apart from these similar compounds is its combined structure, which imparts unique chemical and physical properties. This combination allows it to participate in a broader range of reactions and applications, making it a valuable compound in scientific research.
Properties
CAS No. |
68064-35-7 |
|---|---|
Molecular Formula |
C16H32NO4P |
Molecular Weight |
333.40 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;3-oxobutan-2-ylphosphonic acid |
InChI |
InChI=1S/C12H23N.C4H9O4P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3(5)4(2)9(6,7)8/h11-13H,1-10H2;4H,1-2H3,(H2,6,7,8) |
InChI Key |
HINRIFSPWZKVIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)P(=O)(O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


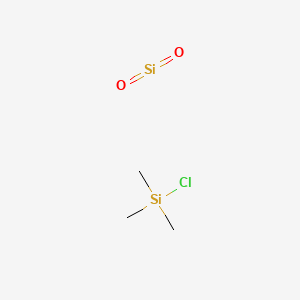
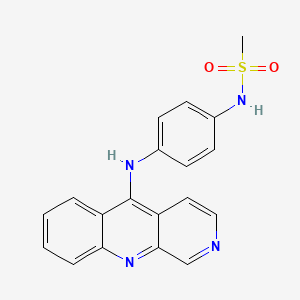
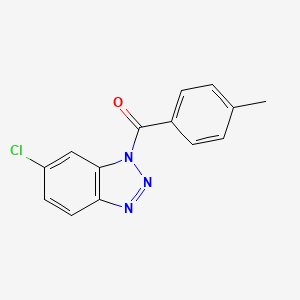
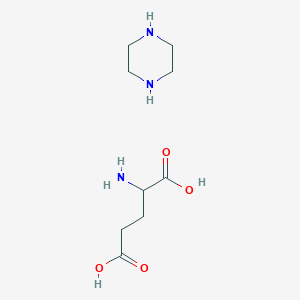

![14-Methyl-16-oxabicyclo[10.3.1]hexadec-12-ene](/img/structure/B14460594.png)
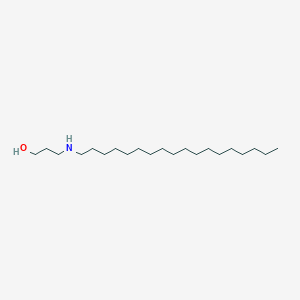

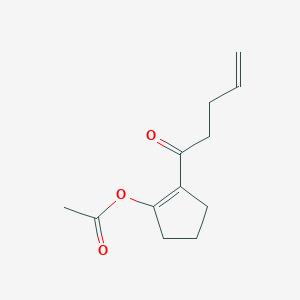

![1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL](/img/structure/B14460631.png)
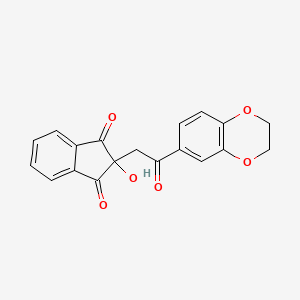
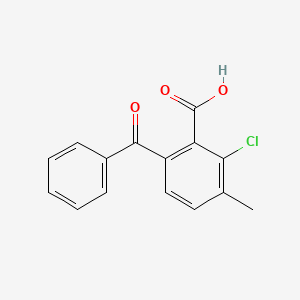
![[(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate](/img/structure/B14460651.png)
